Taurultam

説明

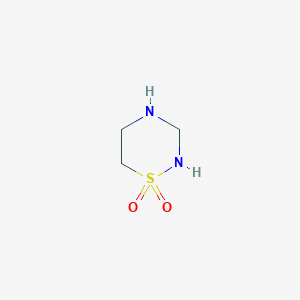

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,4-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c6-8(7)2-1-4-3-5-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGYJMFQWGPBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191968 | |

| Record name | Taurultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38668-01-8 | |

| Record name | Taurultam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-thiadiazinane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAURULTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX7OM008P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Investigations of Taurultam

Taurultam as a Metabolite of Taurolidine (B130013)

This compound is a key metabolite of Taurolidine, an antimicrobial and anti-endotoxic agent. The pharmacological activity of Taurolidine is intrinsically linked to its metabolic conversion into this compound and subsequent derivatives.

In Vivo Hydrolysis Pathways of Taurolidine to this compound and its Derivatives

In an aqueous solution, Taurolidine exists in a state of equilibrium with this compound. nih.govjefferson.edu This hydrolysis is a pivotal step in the metabolic cascade of Taurolidine. Following its formation, this compound is further transformed into taurinamide. nih.govjefferson.edu The metabolic pathway can be summarized as the hydrolysis of Taurolidine to this compound, which is then converted to taurinamide. Ultimately, these metabolites are broken down into taurine (B1682933), an endogenous aminosulphonic acid, as well as carbon dioxide and water. wikipedia.org

This metabolic process is considered rapid. wikipedia.org The biological functions of Taurolidine are largely determined by its metabolites, including this compound, N-methylolthis compound, and N-methyloltaurinamide. researchgate.net Theoretical models suggest that the transformation of Taurolidine in a biological environment into this compound derivatives is a two-step process that occurs without an energy barrier. This involves the formation of cationic Taurolidine followed by a nucleophilic attack. nih.govresearchgate.net

Formation of Methylol Groups from this compound and their Biological Activity

The antimicrobial and anti-endotoxin activity of Taurolidine is conferred through the release of active methylol (hydroxymethyl) groups during its metabolism. wikipedia.orgnewdrugapprovals.org This process occurs as Taurolidine is metabolized via methylol this compound to methylol taurinamide and then to taurine. wikipedia.org These N-methylol derivatives of this compound and taurinamide are highly reactive. wikipedia.orgpatsnap.com

The mechanism of action of these active metabolites involves the irreversible binding of the methylol groups to the components of microbial cell walls. drugbank.comnih.gov This interaction leads to a loss of cell wall integrity and subsequent cell death. drugbank.comnih.gov This activity is effective against a broad spectrum of bacteria. patsnap.comdrugbank.comnih.gov Furthermore, these methylol groups can chemically react with and neutralize bacterial endotoxins and exotoxins. wikipedia.orgnewdrugapprovals.org

Antineoplastic Activity of this compound

This compound, a key derivative of the antimicrobial and anti-inflammatory agent Taurolidine, is recognized for its significant contribution to the antineoplastic properties of its parent compound. researchgate.net Scientific research has demonstrated that this compound and related compounds possess tumor-inhibiting capabilities across a range of cancer types, investigated through both laboratory and animal models.

Laboratory-based studies have been instrumental in elucidating the mechanisms by which this compound and its precursors exert their anticancer effects at the cellular level. These investigations have focused on the direct impact on cancer cell lines, revealing effects on cell death, growth, and the underlying molecular pathways.

This compound's parent compound, Taurolidine, is a known inducer of apoptosis, or programmed cell death, in a wide variety of malignant cell lines. nih.gov This pro-apoptotic effect is a cornerstone of its antineoplastic activity. Research has shown that Taurolidine initiates cell death in cancers such as colon carcinoma, glioblastoma, melanoma, mesothelioma, and sarcoma. nih.gov The induction of apoptosis occurs through multiple cellular mechanisms, including both the intrinsic mitochondrial pathway and the extrinsic death receptor-associated pathway. nih.govresearchgate.net

Studies on Taurine, a related amino acid from which Taurolidine is derived, further support these findings. In human colorectal cancer cell lines (HT-29 and LoVo), Taurine treatment led to the induction of apoptosis. nih.gov Similarly, it has been shown to trigger apoptosis in human lung cancer A549 cells. nih.gov A derivative of this compound, known as OTD (1,4,5-Oxathiazine-4,4-dioxide), has also been demonstrated to induce apoptosis in cancer cells. iiarjournals.org This programmed cell death is a critical mechanism for eliminating malignant cells and is a primary target for anticancer therapies. mdpi.com

The cytotoxic, or cell-killing, effects of this compound's parent compound, Taurolidine, have been documented across several types of malignant cells. This activity is dose- and time-dependent. nih.goviiarjournals.org For instance, a derivative of this compound, OTD, demonstrated significant cytotoxicity in triple-negative breast cancer cell lines. iiarjournals.org Treatment with 200 μM of OTD for 24 hours resulted in over 25% cell death in BT-20 cells and more than 50% cell death in MDA-MB-231 cells. iiarjournals.org

Taurolidine has also shown cytotoxic effects against colon adenocarcinoma cells (HT-29). nih.gov Further studies have quantified this effect in various cell lines, establishing the concentrations required to achieve 50% inhibition of cell viability (IC50).

| Cell Type | Incubation Time | IC50 Concentration (µg/ml) | Reference |

|---|---|---|---|

| Peripheral Blood Mononuclear Cells (PBMCs) | 2 hours | 500 | iiarjournals.org |

| Peripheral Blood Mononuclear Cells (PBMCs) | 24 hours | 40 | iiarjournals.org |

| Granulocytes | 2 hours | 520 | iiarjournals.org |

A primary indicator of antineoplastic activity is the ability of a compound to reduce cancer cell viability and inhibit its proliferation. Taurolidine has been shown to significantly decrease the number of living cancer cells. nih.gov In one study, a 24-hour treatment with 250 μM of Taurolidine reduced the viability of HT29 colon cancer cells to 66.2% and Chang Liver cells to 33.2%. nih.gov

Furthermore, in studies using a rat metastatic colorectal tumor cell line (DHD/K12/TRb), incubation with Taurolidine at a concentration of 25 µg/ml led to a four-fold decrease in cell proliferation rates compared to controls. nih.gov A dose-dependent reduction in cell viability was also noted in this research. nih.gov The related compound Taurine has also been observed to suppress the proliferation of human colorectal and lung cancer cells. nih.govnih.gov Another derivative of this compound, GP-2250, has been shown to diminish the proliferation of cancer cells. researchgate.net

| Cell Line | Compound | Concentration | Incubation Time | Effect | Reference |

|---|---|---|---|---|---|

| HT29 (Colon) | Taurolidine | 250 µM | 24 hours | Reduced viability to 66.2% | nih.gov |

| Chang Liver | Taurolidine | 250 µM | 24 hours | Reduced viability to 33.2% | nih.gov |

| DHD/K12/TRb (Colorectal) | Taurolidine | 25 µg/ml | Not Specified | 4-fold decrease in proliferation | nih.gov |

The anticancer effects of this compound-related compounds are underpinned by their ability to modulate key cellular pathways that control cell survival and death. The induction of apoptosis by Taurine, for example, is linked to the upregulation of the pro-apoptotic protein PUMA (p53-upregulated modulator of apoptosis) and an increase in the Bax/Bcl-2 ratio, which favors cell death. nih.govnih.gov

The process of apoptosis involves the activation of a cascade of enzymes called caspases. brieflands.com The activation of these caspases is a central event in both the intrinsic and extrinsic apoptotic pathways. nih.gov The final execution phase of apoptosis leads to the cleavage of critical cellular proteins, including Poly (ADP-ribose) polymerase (PARP). nih.gov The cleavage of PARP by caspases is a hallmark of apoptosis and is essential for the orderly dismantling of the cell. nih.govembopress.org

The antineoplastic activity of this compound's parent compound, Taurolidine, has been confirmed in animal models of cancer. nih.govnih.gov These studies provide evidence that the cellular effects observed in vitro translate to tumor inhibition in a living organism.

In studies using nude mice with implanted human ovarian tumor xenografts, treatment with Taurolidine resulted in a significant inhibition of both tumor development and growth. aacrjournals.org Another study involving a rat model of metastatic colorectal cancer demonstrated a dramatic reduction in tumor burden following the local administration of Taurolidine. nih.gov The treated group developed an average of only 3 tumor nodules, compared to 649 nodules in the control group. nih.gov

Similarly, treatment with Taurine was found to markedly reduce the volume and weight of xenograft tumors derived from human lung cancer A549 cells in nude mice. nih.gov Furthermore, a this compound derivative, OTD, has shown antineoplastic effects in in vivo models of pancreatic cancer. iiarjournals.org

In Vivo Oncological Research

Tumor Growth Inhibition in Murine Models

Direct research specifically investigating the in vivo tumor growth inhibition of isolated this compound in murine models is limited. The majority of existing studies have focused on its parent compound, Taurolidine. These studies suggest that the antineoplastic effects of Taurolidine may be attributable to its metabolites, which include this compound. For instance, Taurolidine has been observed to inhibit the growth of various tumor cell lines in vivo nih.govnih.govresearchgate.netaacrjournals.org. In a study on a rat metastatic colorectal tumor cell line, local administration of Taurolidine resulted in a significant decrease in tumor burden nih.gov. Similarly, in a murine model of disseminated malignant melanoma, both intraperitoneal and intravenous therapy with Taurolidine reduced total tumor weight in a dose-dependent manner. While these findings are promising, further research is required to specifically delineate the direct effects of this compound on tumor growth in animal models. A patent has claimed the use of this compound for the treatment of tumors, suggesting its potential as an antineoplastic agent googleapis.com.

Effects on Tumor Weight and Microvessel Density

There is a scarcity of research that directly examines the effects of this compound on tumor weight and microvessel density. Studies have primarily been conducted using its precursor, Taurolidine. In a murine model of osteosarcoma, intraperitoneal administration of Taurolidine at 1% and 2% concentrations led to a significant reduction in intraperitoneal tumor weight compared to the control group nih.govnih.govresearchgate.nettechscience.com. However, the same study found no significant differences in microvessel density between the treatment and control groups, suggesting that the antitumor effects of Taurolidine in this model may not be primarily mediated by an antiangiogenic mechanism nih.govnih.govresearchgate.nettechscience.com. Given that this compound is a metabolite of Taurolidine, it is plausible that it contributes to the observed reduction in tumor weight. However, without direct studies on this compound, its specific impact on tumor weight and microvessel density remains to be elucidated.

Selective Toxicity to Cancer Cells vs. Normal Cells

The selective toxicity of this compound towards cancer cells, while sparing normal cells, is a key area of interest in its potential as a therapeutic agent. A patent has indicated that both Taurolidine and this compound are preferentially toxic to neoplastic cells compared to non-neoplastic cells googleapis.com. The document further states that Taurolidine was found to be selectively toxic to cancer cells without killing normal cells and that it induces apoptosis in tumor cells googleapis.com. This selective action is a critical attribute for any potential anticancer drug, as it aims to minimize damage to healthy tissues, a common drawback of conventional chemotherapies mdpi.com. The mechanism behind this selectivity is thought to be linked to the unique metabolic environment of tumor cells. While the direct evidence for this compound's selective toxicity is not as extensively documented as that of its parent compound, the fact that it is an active metabolite of Taurolidine suggests it likely shares this characteristic.

Potential as an Adjuvant in Chemotherapy and Radiation Therapy

The potential of this compound as an adjuvant in chemotherapy and radiation therapy is an area of ongoing investigation, largely inferred from studies on Taurolidine. Adjuvant therapy is administered to eliminate micrometastases following primary treatment, with the goal of reducing the risk of cancer recurrence mayoclinic.org. A patent suggests that Taurolidine and its metabolites are useful in combination therapy, indicating that they may enhance the cytotoxicity of other chemotherapeutic agents and/or radiation therapy googleapis.com. This is based on the observation that Taurolidine can induce certain types of cancer cells to enter the "S" phase of the cell cycle, a phase where cells are often more susceptible to the effects of radiation and certain chemotherapy drugs. While this provides a theoretical basis for this compound's use as an adjuvant, direct experimental evidence is needed to confirm its efficacy and to determine its synergistic potential with existing cancer treatments.

Comparative Antineoplastic Efficacy of this compound vs. Taurolidine

While extensive research has focused on the antineoplastic properties of Taurolidine, fewer studies have directly compared its efficacy to that of its metabolite, this compound. The available research indicates that both compounds exhibit anticancer activity, though their relative potencies may vary depending on the cancer cell type and the specific biological effect being measured. In aqueous solutions, Taurolidine exists in equilibrium with this compound and methylol-Taurultam, and it is believed that these metabolites are responsible for its therapeutic effects nih.goviiarjournals.org.

One study that directly compared the two compounds found that while both substances showed an anti-proliferative effect on colon and pancreatic cancer cells, Taurolidine seemed to have a stronger effect. However, the study also noted that the antineoplastic activity of this compound is significant and that it may not be the only effective component of Taurolidine's breakdown products. The differing efficiencies could be related to the number of methylol-containing species released during hydrolysis.

| Feature | This compound | Taurolidine |

| Primary Role | Metabolite | Parent Compound |

| Antineoplastic Activity | Demonstrated | Demonstrated |

| Mechanism | Contributes to the effects of Taurolidine | Acts through its metabolites, including this compound |

Antiviral Properties of this compound

Efficacy Against SARS-CoV-2 Variants

Recent studies have highlighted the potent antiviral activity of this compound against multiple variants of SARS-CoV-2. Research has shown that this compound can significantly inhibit viral replication in different cell lines, including Vero-E6, Huh7, and 293T-ACE2 nih.govresearchgate.net. Furthermore, in mouse and golden hamster models of SARS-CoV-2 infection, treatment with this compound led to a significant reduction in viral loads in the lungs and turbinates, improved survival rates, and ameliorated lung injury nih.govresearchgate.net.

The efficacy of this compound has been demonstrated against a range of SARS-CoV-2 variants, including the original BJ01 strain, Delta, and various Omicron subvariants such as BA.2, BF.7, and XBB 1.9.1 researchgate.netresearchgate.net. This broad-spectrum activity is a significant finding, as the rapid mutation of the virus has led to the emergence of variants that are resistant to some existing antiviral treatments nih.gov.

| SARS-CoV-2 Variant | In Vitro Efficacy | In Vivo Efficacy (Murine Models) |

|---|---|---|

| BJ01 (Original) | Potent antiviral activity observed researchgate.net | Significant reduction in viral loads and lung injury nih.gov |

| Delta | Potent antiviral activity observed researchgate.net | Significant reduction in viral loads and lung injury nih.gov |

| Omicron (BA.2) | - | Reduced lung index and viral loads in lungs and turbinates researchgate.net |

| Omicron (BF.7) | Potent antiviral activity observed researchgate.netresearchgate.net | Reduced lung index and viral loads in lungs and turbinates researchgate.net |

| Omicron (XBB 1.9.1) | Potent antiviral activity observed researchgate.netresearchgate.net | Reduced lung index and viral loads in lungs and turbinates researchgate.net |

The antiviral mechanism of this compound is believed to be linked to its role as a metabolite of Taurolidine, which has also demonstrated antiviral properties nih.gov. The findings suggest that this compound could be a promising candidate for the development of new therapeutic strategies against COVID-19, particularly in addressing the challenges posed by emerging viral variants nih.govresearchgate.net.

Efficacy Against Influenza A Virus (H1N1, H3N2)

This compound has demonstrated significant antiviral activity against Influenza A virus subtypes, including H1N1 and H3N2. nih.govresearchgate.netnih.gov In vitro studies have shown that this compound exhibits potent antiviral effects against these strains. nih.gov Laboratory investigations confirm its ability to inhibit the replication of the H1N1 and H3N2 viruses, highlighting its potential as a therapeutic agent for Influenza A infections. nih.govresearchgate.net

Efficacy Against Influenza B Virus

The antiviral properties of this compound also extend to the Influenza B virus (IBV). nih.govresearchgate.netnih.gov Research findings indicate that this compound is effective in inhibiting IBV in laboratory settings. nih.gov Both in vitro and in vivo studies have confirmed its potent antiviral activity against this type of influenza virus. nih.govresearchgate.net

In Vitro Antiviral Assays (e.g., CCK-8, Viral NP protein expression, Plaque Formation)

A variety of in vitro assays have been employed to quantify the antiviral efficacy of this compound against influenza viruses. nih.gov

Cell Viability (CCK-8 Assay): The Cell Counting Kit-8 (CCK-8) assay was utilized to assess the cytotoxicity of this compound. nih.gov Results indicated that at concentrations effective for antiviral activity (30 µg/mL or lower), this compound did not induce apparent cytotoxicity in MDCK (Madin-Darby Canine Kidney) cell lines, which are commonly used for influenza virus research. nih.gov

Viral NP Protein Expression: The expression of the viral nucleoprotein (NP), which is essential for viral replication, was significantly inhibited by this compound. nih.gov In MDCK cells infected with either Influenza A (H1N1) or Influenza B virus, treatment with this compound led to a marked reduction in viral NP expression. nih.govresearchgate.net

Plaque Formation Assay: The ability of this compound to inhibit the spread of the virus was evaluated using plaque formation assays. nih.govmdpi.com These assays showed that this compound effectively suppressed the formation of plaques induced by both H1N1 and H3N2 viruses, indicating a reduction in infectious virus particles. nih.gov

| Assay Type | Virus Strain(s) | Key Finding |

|---|---|---|

| CCK-8 Assay | N/A (Cell Viability) | No significant cytotoxicity observed at effective antiviral concentrations (≤30 µg/mL). nih.gov |

| Viral NP Protein Expression | Influenza A (H1N1), Influenza B | Significantly inhibited the expression of viral NP in infected MDCK cells. nih.gov |

| Plaque Formation Assay | Influenza A (H1N1, H3N2) | Suppressed the formation of virus-induced plaques in cell cultures. nih.gov |

In Vivo Antiviral Models (e.g., Mouse Infection Models)

The therapeutic potential of this compound has been further investigated in animal models of influenza infection. nih.govresearchgate.netnih.gov Specifically, BALB/c mice were challenged with lethal doses of Influenza A (H1N1) virus and nonlethal doses of Influenza B virus to assess the in vivo efficacy of the compound. nih.gov

In mouse models of influenza, this compound treatment resulted in a significant reduction of viral loads. nih.govresearchgate.netnih.gov Following infection with the H1N1 virus, administration of this compound led to decreased viral titers in the lung tissues of the mice. nih.gov This reduction in viral replication is a key indicator of the compound's antiviral effectiveness in a living organism.

This compound demonstrated a positive impact on the clinical outcomes of influenza-infected mice. nih.govresearchgate.netnih.gov In the H1N1 infection model, which used a lethal dose of the virus, this compound treatment improved the survival rate of the mice. nih.gov Furthermore, in models for both Influenza A (H1N1) and Influenza B, the compound mitigated virus-induced weight loss, a common morbidity marker in this type of study. nih.govresearchgate.net

Treatment with this compound led to a significant alleviation of lung damage caused by influenza virus infection. nih.govresearchgate.netnih.gov In both Influenza A and B models, virus infection caused severe hemorrhages on the lung surfaces. nih.gov this compound treatment visibly relieved these symptoms. nih.gov Histopathological analysis of lung tissues confirmed these findings, showing that the pathological damage in this compound-treated mice was markedly milder than in untreated, virus-infected mice. nih.govscienceopen.commdpi.com This was further quantified by reductions in the lung index and lower lung pathology scores in the treated groups. nih.gov

| In Vivo Model | Parameter Measured | Observed Effect of this compound |

|---|---|---|

| Influenza A (H1N1) Mouse Model | Viral Load (Lung Tissue) | Significantly reduced. nih.gov |

| Survival Rate | Improved. nih.gov | |

| Body Weight | Mitigated weight loss. nih.gov | |

| Influenza B Mouse Model | Body Weight | Mitigated weight loss. nih.gov |

| Lung Injury | Relieved severe hemorrhages and reduced lung index. nih.gov | |

| Histopathology | Milder pathological damage and lower pathology scores. nih.gov |

Therapeutic Efficacy in Mixed Viral Infections

This compound has demonstrated significant therapeutic potential in the context of mixed viral respiratory infections. nih.gov Recent research has highlighted its efficacy in animal models co-infected with influenza A virus (H1N1) and SARS-CoV-2. nih.govresearchgate.net In these studies, this compound treatment was shown to inhibit both viruses simultaneously. nih.gov

In vivo experiments involving mixed infections in BALB/c mice and golden hamsters revealed that this compound administration mitigated disease severity. researchgate.net Treatment with this compound led to a reduction in weight loss, decreased pulmonary hemorrhage, and lessened pathological damage to the lungs. nih.govresearchgate.net Furthermore, a significant decrease in the viral loads of both H1N1 and SARS-CoV-2 was observed in the lung tissues of treated animals. nih.gov These findings underscore the potential of this compound as a broad-spectrum antiviral agent capable of addressing the clinical challenges posed by co-infections with different respiratory viruses. nih.govnih.gov

| Virus Combination | Animal Model | Observed Therapeutic Effects of this compound | Reference |

|---|---|---|---|

| Influenza A (H1N1) + SARS-CoV-2 | BALB/c Mice | Reduced viral loads of both viruses in lung tissue, mitigated weight loss, decreased lung pathological damage. | nih.govresearchgate.net |

| Influenza A (H1N1) + SARS-CoV-2 | Golden Hamsters | Mitigated reductions in body weight, lessened pulmonary hemorrhage, reduced lung pathological damage. | nih.govresearchgate.net |

Antimicrobial Activities of this compound

This compound is an active metabolite of taurolidine, and its antimicrobial properties are integral to the parent compound's mechanism of action. iiarjournals.orgdrugbank.com Taurolidine breaks down in aqueous solutions to form active derivatives, including this compound and methylol-taurultam, which are considered responsible for its biological activity. iiarjournals.orgresearchgate.net These metabolites contribute to a broad-spectrum antimicrobial effect. drugbank.comnih.gov

Mechanisms of Action against Microorganisms

The antimicrobial action of this compound and related metabolites is multifaceted, involving direct interaction with microbial structures, prevention of adhesion, and neutralization of bacterial toxins. wikipedia.orgnewdrugapprovals.org

The primary antimicrobial mechanism involves the reactive N-methylol (hydroxymethyl) groups released during the metabolic breakdown of taurolidine to this compound and taurinamide. wikipedia.orgnewdrugapprovals.org These labile N-methylol derivatives of this compound react with the components of the bacterial cell wall. wikipedia.orgnewdrugapprovals.org This interaction, which involves the chemical reaction with mureins in the cell wall, leads to structural disintegration and lysis of the bacteria. wikipedia.orgpatsnap.com Theoretical studies have investigated the interaction of methylol-taurultam with the diaminopimelic NH2 group within the peptidoglycan of the E. coli cell wall. researchgate.netnih.govnih.gov This chemical disruption of the cell wall integrity is a key factor in its bactericidal effect. drugbank.compatsnap.com

This compound's parent compound, taurolidine, is known to inhibit the adherence of bacteria to host epithelial cells. wikipedia.orgnih.gov This anti-adherence property is crucial in preventing the initial stages of infection and colonization. The mechanism involves the destruction of bacterial fimbriae and flagella, which are essential for attachment. wikipedia.orgnewdrugapprovals.org By preventing microbial adherence, this compound contributes to the prevention of biofilm formation on surfaces such as catheters. wikipedia.orgnewdrugapprovals.org While taurolidine shows a high affinity for E. coli fimbriae proteins, studies suggest that this compound and methylol-taurultam are less tightly bound in this specific interaction. researchgate.netnih.govplos.org

A significant aspect of the activity of taurolidine's metabolites is the neutralization of bacterial toxins. nih.govwikipedia.org The active methylol groups react with and neutralize both endotoxins (lipopolysaccharides, or LPS) and exotoxins. wikipedia.orgnewdrugapprovals.org This is achieved through inter- and intramolecular cross-linking of the lipopolysaccharide-protein complex of the bacterial outer membrane. wikipedia.orgnewdrugapprovals.org This reaction effectively denatures the complex polysaccharide and lipopolysaccharide components, inactivating the endotoxins and susceptible exotoxins, thereby mitigating the systemic inflammatory response they can trigger. wikipedia.orgnewdrugapprovals.org

Spectrum of Activity (e.g., Gram-positive, Gram-negative bacteria, fungi)

The antimicrobial activity extends across a wide spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. wikipedia.orgplos.org This broad-spectrum action is a hallmark of taurolidine and its active metabolites like this compound. drugbank.comnih.gov The activity is maintained in the presence of biological fluids such as blood, serum, and pus. wikipedia.orgnewdrugapprovals.org Studies have demonstrated efficacy against a range of clinically relevant organisms, including antibiotic-resistant strains. nih.gov

| Microorganism Type | Examples of Susceptible Species | Reference |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus spp. (including MRSA), Streptococcus spp., Enterococcus spp. (including VRE), Clostridium difficile | wikipedia.orgnewdrugapprovals.orgnih.gov |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Stenotrophomonas maltophilia | wikipedia.orgnewdrugapprovals.orgplos.orgnih.gov |

| Fungi | Candida albicans, Candida glabrata | wikipedia.orgnewdrugapprovals.org |

| Mycobacteria | Some clinically relevant mycobacteria | researchgate.netnih.gov |

Resistance Mechanisms and Prevention

The development of antimicrobial resistance is a significant concern in the therapeutic use of anti-infective agents. Resistance mechanisms typically involve limiting the uptake of a drug, modification of the drug's target, inactivation of the drug, or active efflux of the drug from the bacterial cell. nih.gov These mechanisms can be intrinsic properties of the microorganisms or acquired through genetic modifications such as mutations or the transfer of resistance genes. nih.gov

The chemical mode of action of taurolidine, the parent compound of this compound, and its active metabolites, including this compound, is believed to preclude susceptibility to conventional resistance mechanisms. wikipedia.org The bactericidal activity of this compound is associated with a chemical reaction between its active metabolites and the structures of the bacterial wall. core.ac.uk Unlike many conventional antibiotics that target specific metabolic pathways or enzymes, the action of this compound and its related compounds is less specific, which may contribute to a lower likelihood of resistance development.

In an in-vitro study investigating the potential development of resistance in periodontitis-associated bacteria, an increase in the minimum inhibitory concentration (MIC) of taurolidine was observed against only one Porphyromonas gingivalis strain after 20 passages. nih.gov Interestingly, some bacterial strains, including two Tannerella forsythia strains, became more susceptible to the antimicrobial agent after a certain number of passages. nih.gov In contrast, resistance development against minocycline (B592863) was observed in five of the 14 included strains under the same experimental conditions. nih.gov This suggests a lower propensity for resistance development to taurolidine and its metabolites compared to some traditional antibiotics.

Key strategies for preventing antimicrobial resistance in general include:

Judicious use of appropriate antibiotics only when necessary. researchgate.net

Surveillance and rapid detection of antimicrobial-resistant bacteria. researchgate.net

Preventing the transmission of resistant bacteria. researchgate.net

The unique mechanism of action of this compound, which involves its reactive methylol groups, appears to contribute to its ability to circumvent common resistance mechanisms. wikipedia.org

Neuroprotective Potential of this compound

While direct research on the neuroprotective potential of this compound is limited, its close relationship with taurine, a well-established neuroprotective agent, provides a basis for investigating its potential effects on the nervous system.

This compound is an analogue of taurine. nih.gov Extensive research has demonstrated the neuroprotective properties of taurine and its other analogues against a variety of neurological disorders and insults. nih.govresearchgate.net Taurine has shown potential in ameliorating conditions such as neurodegenerative diseases, stroke, epilepsy, and diabetic neuropathy. researchgate.net

Studies on taurine analogues have revealed various neuroprotective activities. For instance, homotaurine has been shown to interfere with multiple cellular pathways, exert effects against oxidative damage to DNA, and reduce amyloid aggregation, preventing the neurotoxicity of the Aβ peptide. researchgate.net Another taurine analogue, tauropyrone, has demonstrated protective activity against oxygen-glucose deprivation-mediated cell damage by reducing lactate (B86563) dehydrogenase production and excitotoxicity. researchgate.netresearchgate.net

The neuroprotective effects of taurine are multifaceted, including the ability to:

Protect against glutamate-induced excitotoxicity. researchgate.net

Reduce oxidative stress-induced neuropathy. nih.gov

Attenuate inflammation and oxidative stress in injured brain cells. nih.gov

Modulate apoptotic damage by affecting the expression of proteins like Bcl-2 and caspase-3. nih.gov

Given that this compound is a metabolite of taurolidine and is structurally related to taurine, it is plausible that it may share some of these neuroprotective characteristics. core.ac.uknih.gov However, further specific research is required to elucidate the direct neuroprotective effects of this compound.

This compound is a metabolite in the metabolic pathway of taurolidine, which ultimately breaks down into taurine. wikipedia.org In aqueous solutions, taurolidine exists in equilibrium with this compound, which is subsequently transformed into taurinamide and then taurine. core.ac.uknih.gov Therefore, the administration of compounds that lead to the formation of this compound also results in an increase in the systemic levels of taurine.

Taurine itself plays a crucial role in the central nervous system (CNS), acting as a neuromodulator, osmoregulator, and regulator of cytoplasmic calcium levels. nih.gov It has been shown to protect neurons against mitochondrial dysfunction and endoplasmic reticulum (ER) stress associated with neurological disorders. nih.gov In the context of neuroprotection, taurine's functions include:

Regulation of Calcium Homeostasis: Taurine can dampen glutamate-induced increases in intracellular calcium, thereby preventing excitotoxicity. nih.govfrontiersin.org

Antioxidant Properties: It helps to protect tissues and cells against oxidative stress. nih.gov

Anti-inflammatory Actions: Taurine can reduce neuroinflammation in models of ischemic stroke and traumatic brain injury. nih.gov

Modulation of Apoptosis: It can protect against apoptosis-mediated brain injury. nih.gov

Taurine has been shown to have a significant anti-epileptic effect in animal models of seizures. nih.gov It is suggested to function as an inhibitory neuromodulator that regulates neuronal activity in various cerebral areas. nih.gov The administration of taurine has been found to stop burst population spikes and restore neuronal firing to baseline in mice undergoing limbic seizures. nih.gov The anticonvulsant action of taurine is thought to be prolonged in cases of genetically determined seizure susceptibility. nih.gov

Anticonvulsants are a diverse group of pharmacological agents that suppress the uncontrolled and excessive firing of neurons during seizures. wikipedia.org Many of these agents act by blocking sodium channels or enhancing the function of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org Taurine's interaction with the GABAergic system may contribute to its anticonvulsant properties. researchgate.net

Given that this compound is a precursor to taurine, it is conceivable that it could have indirect anticonvulsant properties by increasing the systemic levels of taurine. However, without direct experimental evidence on this compound, this remains a hypothesis.

Immunomodulatory Effects of this compound

The immunomodulatory effects of this compound are primarily understood through the actions of its parent compound, taurolidine.

Cytokines are key signaling molecules that play a pivotal role in the initiation, propagation, and regulation of inflammatory and immune responses. nih.gov Pro-inflammatory cytokines contribute to the inflammatory cascade, while anti-inflammatory cytokines help to resolve inflammation. nih.gov

Taurolidine has been shown to suppress the production of vascular endothelial growth factor (VEGF), a protein involved in angiogenesis. wikipedia.org While direct studies detailing the specific impact of this compound on a wide range of cytokines are limited, the anti-inflammatory properties of related compounds suggest a potential for immunomodulation. For example, curcumin (B1669340) has been shown to have a beneficial effect in reducing the pro-inflammatory cytokines IL-1 and TNF-α. nih.gov Rituximab, an anti-CD20 monoclonal antibody, has been shown to reduce pro-inflammatory cytokines such as IL-6 and TNF-α, while increasing anti-inflammatory cytokines like IL-10. opalbiopharma.com

The following table summarizes the effects of various immunomodulatory agents on cytokine production, providing a context for the potential actions of this compound:

| Agent | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines |

| Curcumin | ↓ IL-1, ↓ TNF-α | - |

| Rituximab | ↓ IL-6, ↓ TNF-α | ↑ IL-10, ↑ TGF-β |

Further research is necessary to specifically delineate the impact of this compound on the production of various cytokines and to understand its direct immunomodulatory effects.

Effects on Leukocyte Function and Viability

Research investigating the parent compound Taurolidine provides insight into the effects of its active metabolite, this compound, on the viability of leukocytes, specifically peripheral blood mononuclear cells (PBMCs) and granulocytes. The studies reveal a dose- and time-dependent cytotoxic effect on these immune cells. nih.gov

After a two-hour incubation period with Taurolidine, the IC50 concentrations—the concentration required to inhibit the viability of 50% of the cells—were determined for both cell types. For PBMCs, the IC50 was 500 µg/ml, and for granulocytes, it was slightly higher at 520 µg/ml. nih.gov This indicates that PBMCs are somewhat more sensitive to the compound than granulocytes in short-term exposure. nih.gov

The cytotoxic effects became more pronounced with prolonged exposure. For PBMCs, the IC50 concentration decreased significantly to 40 µg/ml after 24 hours and 43 µg/ml after 48 hours of exposure to Taurolidine. nih.gov This increased sensitivity over time highlights the cumulative effect of the compound on cell viability. nih.gov Further studies have shown that Taurolidine at a concentration of 100 µg/ml induced apoptosis in 92% of granulocytes within six hours of incubation. google.com

Table 1: Cytotoxicity of Parent Compound Taurolidine on Leukocytes

| Cell Type | Incubation Time | IC50 Concentration (µg/ml) |

| PBMCs | 2 hours | 500 |

| Granulocytes | 2 hours | 520 |

| PBMCs | 24 hours | 40 |

| PBMCs | 48 hours | 43 |

Reactive Oxygen Species Production Modulation

The impact of the parent compound, Taurolidine, on the production of Reactive Oxygen Species (ROS) by granulocytes has been a subject of investigation. ROS are critical components of the immune response, involved in killing pathogens. Studies measuring ROS production in whole blood using luminol-enhanced chemiluminescence showed that at concentrations below the cytotoxic threshold, Taurolidine did not cause any changes in ROS production by granulocytes. nih.gov This suggests that the compound's mechanism of action at non-toxic levels does not involve the modulation of this particular granulocyte function. nih.gov

Granulocyte Activation and Degranulation

Granulocyte activation and the subsequent release of granular contents, a process known as degranulation, are crucial for immune defense. The effects of Taurolidine on these processes were evaluated by measuring the membrane expression of specific markers. nih.gov

The investigation focused on adhesion markers (CD62L and CD11b) and degranulation markers (CD63 and CD66B). At Taurolidine concentrations below the cytotoxic level (less than 500 µg/ml), no significant changes in the expression of these markers were observed. nih.gov However, at cytotoxic concentrations of 500 µg/ml and higher, there was a notable increase in the expression of all measured activation and degranulation markers on viable granulocytes. nih.gov While this may suggest that the compound primes granulocytes for defense functions, it is also possible that this activation is a stress response to the toxic concentrations of the substance. nih.gov

Table 2: Effect of Parent Compound Taurolidine on Granulocyte Markers

| Taurolidine Concentration | Effect on Adhesion Markers (CD62L, CD11b) | Effect on Degranulation Markers (CD63, CD66B) |

| < 500 µg/ml (Non-cytotoxic) | No significant change | No significant change |

| ≥ 500 µg/ml (Cytotoxic) | Increased expression | Increased expression |

Structure Activity Relationship Sar Studies of Taurultam

Identification of Active Chemical Moieties Responsible for Biological Effects

The biological activity of Taurultam is intrinsically connected to its chemical structure and its behavior in aqueous solutions. This compound exists in equilibrium with its parent compound, taurolidine (B130013), and N-methylol-taurultam wikipedia.orgnewdrugapprovals.orgdrugbank.com. This equilibrium and the subsequent breakdown products are considered key to its biological effects researchgate.net.

The antimicrobial and antiendotoxin activities of taurolidine, and by extension its metabolite this compound, are primarily attributed to the release of active methylol (hydroxymethyl) groups nih.govwikipedia.org. These labile N-methylol derivatives, formed during the hydrolysis of taurolidine via methylol this compound, are capable of reacting with components of bacterial cell walls, leading to bacterial lysis wikipedia.org. This non-specific mechanism, involving the irreversible binding of methylol groups to microbial cell walls, results in a loss of cell wall integrity and ultimately cell death nih.govdrugbank.com. Furthermore, these active species appear to reduce bacterial adhesion to mammalian cells and neutralize bacterial endo- and exotoxins nih.govdrugbank.com.

While taurolidine itself shows higher affinity than mannose for docking into E. coli fimbriae protein, which is responsible for bacterial adhesion, theoretical studies suggest that methylol-taurultam and this compound are less tightly bound to this specific site nih.govresearchgate.net. However, the activity against Gram-positive bacteria and fungi, which lack fimbriae, suggests a potential role for the hydrolysis products, including this compound, in these contexts researchgate.net.

Beyond its antimicrobial actions, this compound has also demonstrated antiviral activity, notably against SARS-CoV-2 and influenza virus in vitro and in vivo models nih.govresearchgate.netnih.gov. Studies have shown that this compound can significantly reduce viral loads and alleviate lung pathological damage caused by these viruses nih.govresearchgate.net. This suggests that the active moieties responsible for its antiviral effects may involve different or additional interactions compared to its antibacterial mechanism. The precise chemical moieties and their interactions responsible for the antiviral activity are areas of ongoing research nih.gov.

The anti-inflammatory effects observed with taurolidine and its derivatives, including this compound, are mediated through various mechanisms, such as the inhibition of pro-inflammatory cytokine production patsnap.comresearchgate.net. While the exact moieties responsible for this anti-inflammatory action are still being investigated, it is understood that the breakdown products play a role researchgate.net.

Table 1: Proposed Active Moieties and Associated Biological Activities

| Moiety/Compound | Associated Biological Activity(ies) | Mechanism |

| Methylol (hydroxymethyl) groups (derived from taurolidine/taurultam) | Antimicrobial, Antiendotoxin | Irreversible binding to microbial cell walls, cell lysis, toxin neutralization |

| This compound and derivatives | Antiviral (SARS-CoV-2, Influenza) | Reduction of viral loads, alleviation of lung damage (mechanism under investigation) nih.govresearchgate.net |

| Taurolidine (in equilibrium with this compound) | Anti-adhesion (bacterial to host cells) | Competition with host receptors (e.g., mannose for fimbriae) nih.govresearchgate.net |

| Taurolidine and breakdown products (including this compound) | Anti-inflammatory | Modulation of cytokine release patsnap.comresearchgate.net |

| Taurolidine and derivatives (including this compound) | Antineoplastic (via apoptosis, anti-angiogenesis) | Induction of apoptosis, inhibition of angiogenesis nih.govnih.govpatsnap.comgoogle.comaacrjournals.org |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity medcraveonline.comwikipedia.orgmdpi.com. By correlating molecular descriptors (physicochemical properties or structural features) with observed biological responses, QSAR models can predict the activity of new, untested compounds and provide insights into the structural requirements for optimal activity medcraveonline.comwikipedia.orgmdpi.com.

While the provided search results discuss QSAR in a general context and its application to other compound classes like thiazolidine (B150603) derivatives and naphthalimide derivatives, specific detailed QSAR studies focused solely on this compound were not found nih.govresearchgate.netnih.govnih.gov. The information available primarily describes this compound as a metabolite of taurolidine and highlights the role of its breakdown products and the release of methylol groups in its mechanism of action nih.govwikipedia.orgdrugbank.comresearchgate.net.

Developing QSAR models for this compound would involve calculating various molecular descriptors for this compound and a series of its structural analogs or derivatives with known biological activities. These descriptors could include parameters related to the molecule's size, shape, electronic properties, hydrophobicity, and the presence of specific functional groups wikipedia.orgnih.gov. Statistical methods would then be employed to build a model that correlates these descriptors with the measured biological activity (e.g., minimum inhibitory concentration against bacteria, antiviral EC50 values, or anti-proliferative activity against cancer cells) nih.govnih.gov.

The complexity of this compound's behavior in aqueous solution, existing in equilibrium with taurolidine and N-methylol-taurultam, and the fact that its activity is linked to the release of reactive methylol groups, could pose challenges for traditional QSAR approaches that typically focus on the parent molecule's static structure wikipedia.orgnewdrugapprovals.orgdrugbank.comresearchgate.net. QSAR studies might need to consider the dynamic nature of these equilibria and the properties of the transient intermediates and breakdown products to accurately model the observed biological activities.

Given the emerging antiviral activity of this compound, QSAR studies in this area could be particularly valuable nih.govresearchgate.netnih.gov. By analyzing the structural features of this compound and related compounds that exhibit antiviral effects, QSAR could help identify key molecular properties that contribute to this activity and guide the design of more potent antiviral agents.

Table 2: General Steps in a QSAR Study

| Step | Description | Relevance to this compound Studies |

| 1. Selection of Compounds | Identify a set of compounds with known structures and biological activities. | Would involve this compound and its known metabolites/derivatives, and potentially synthesized analogs. |

| 2. Measurement of Activity | Quantify the biological activity of each compound under standardized conditions. | Requires reliable in vitro or in vivo data for specific activities (e.g., antimicrobial, antiviral). |

| 3. Descriptor Calculation | Compute molecular descriptors representing structural and physicochemical properties. | Descriptors should capture relevant features, potentially including those related to dynamic equilibria. |

| 4. Model Development | Build a mathematical model correlating descriptors with biological activity. | Statistical methods (e.g., regression) would be used to establish the relationship. |

| 5. Model Validation | Assess the predictive power and robustness of the developed model. | Essential to ensure the model can reliably predict the activity of new compounds. |

| 6. Prediction and Interpretation | Use the validated model to predict activity of new compounds and interpret the structural basis of activity. | Could guide the design of novel this compound analogs with improved properties. |

Investigations into Substituent Effects on Biological Activity

Investigations into substituent effects are a fundamental aspect of SAR studies, exploring how modifications to the chemical structure of a compound influence its biological activity nih.govrsc.orgmdpi.com. By systematically altering substituents at different positions on the core structure, researchers can gain insights into the specific regions and functional groups that are critical for interaction with biological targets and for eliciting a desired response nih.govcsic.esmdpi.com.

For this compound, which is a cyclic sulfamide (B24259) structure, potential areas for investigating substituent effects could include modifications to the nitrogen atoms, the carbon atoms in the ring, or the sulfonyl group. Given that this compound is a metabolite of taurolidine and its activity is linked to the release of methylol groups, studies on substituent effects might focus on how modifications influence the stability of the ring, the rate of hydrolysis, or the reactivity of the released species.

While the provided search results discuss substituent effects in the context of other compound classes, such as naphthalimide derivatives and platinum complexes, and how electron-donating or withdrawing groups can impact activity, specific detailed studies on the effect of substituents on the biological activity of this compound itself were not prominently found nih.govrsc.orgmdpi.comcsic.esmdpi.com.

However, the fact that this compound is in equilibrium with taurolidine (a dimeric structure) and methylol-taurultam suggests that the presence or absence of the methylol group significantly impacts the biological profile wikipedia.orgnewdrugapprovals.orgdrugbank.com. Taurolidine's higher affinity for E. coli fimbriae compared to this compound indicates that the dimeric structure or the groups involved in the dimerization play a role in this specific anti-adhesion activity nih.govresearchgate.net.

Further research systematically introducing different substituents onto the this compound core structure and evaluating their impact on its various biological activities (antimicrobial, antiviral, anti-inflammatory, antineoplastic) would be valuable. Such studies could help to:

Identify key functional groups or regions of the this compound structure essential for specific activities.

Understand how electronic, steric, or lipophilic properties introduced by substituents influence the compound's interactions with biological targets.

Potentially design novel this compound analogs with enhanced potency, altered spectrum of activity, or improved pharmacokinetic properties.

For instance, investigating the effect of adding electron-withdrawing or electron-donating groups to the ring structure might provide insights into how the electron density influences the stability of the sulfamide ring or the reactivity of the methylol groups upon formation. Similarly, exploring the impact of bulky substituents could reveal steric constraints in the interaction with biological molecules.

Table 3: Potential Areas for Investigating Substituent Effects on this compound

| Structural Feature | Potential Modifications | Expected Impact on Activity (Hypothetical) |

| Nitrogen atoms | Alkylation, Acylation | Could affect basicity, solubility, and interactions with biological targets. |

| Carbon atoms in the ring | Alkyl substitution, Halogenation | Could alter steric profile, lipophilicity, and electronic distribution, influencing binding and reactivity. |

| Sulfonyl group | Modification (e.g., reduction to sulfoxide (B87167) or sulfide) | Would significantly change electronic properties and potentially the stability and reactivity of the molecule. |

| Exocyclic groups (if introduced) | Addition of various functional groups (e.g., hydroxyl, amine) | Could introduce new interaction points or modify existing ones, affecting binding affinity and specificity. |

Detailed studies involving the synthesis of substituted this compound derivatives and comprehensive biological evaluations, coupled with computational approaches like QSAR, are necessary to fully elucidate the structure-activity relationships and the impact of substituent effects on this compound's diverse biological activities.

Synthetic Methodologies and Chemical Transformations of Taurultam

Hydrolysis and Decomposition Reactions of Taurultam

This compound is known to undergo hydrolysis and decomposition. It is a key intermediate in the degradation of taurolidine (B130013) in aqueous solutions wikipedia.orgnewdrugapprovals.orgwikidoc.org.

Taurolidine is described as being rapidly metabolized by hydrolysis via methylol this compound to methylol taurinamide and taurine (B1682933) wikipedia.orgnewdrugapprovals.orgwikidoc.org. This indicates that this compound itself can be further hydrolyzed. Theoretical studies on the decomposition pattern of taurolidine suggest a two-step process, and a concerted mechanism has been proposed for the further hydrolysis of the taurolidine derivative methylol-taurultam plos.orgnih.gov.

Specifically, a concerted mechanism for this compound hydrolysis has been verified, leading to the formation of methylol-taurineamide nih.govplos.org. Theoretical calculations suggest that the hydrolysis of this compound is not initiated by a nucleophilic attack of water on the methylene (B1212753) carbon or by the approach of a water hydrogen to nitrogen, but rather follows a concerted mechanism nih.gov.

Studies investigating the stability of taurolidine in polymer solutions have used this compound to study decomposition kinetics. The degradation of this compound can be estimated by the appearance of formaldehyde (B43269) tandfonline.com. Complete degradation of one molecule of taurolidine theoretically yields three molecules of formaldehyde (and taurineamide) tandfonline.com. This compound can be further hydrolyzed to produce another molecule of formaldehyde and taurineamide tandfonline.com.

Research using the chromotropic acid method has been employed to quantify taurolidine decomposition, and this method was found to quench this compound decomposition nih.gov.

Equilibrium with Related Compounds (e.g., Taurolidine, N-methylol-taurultam) in Aqueous Solution

A significant chemical characteristic of this compound is its existence in equilibrium with taurolidine and N-methylol-taurultam in aqueous solutions wikipedia.orgnewdrugapprovals.orgwikidoc.orgnih.goviiarjournals.org. This equilibrium is crucial for understanding the behavior and activity of taurolidine, as the derivatives, including this compound and N-methylol-taurultam, are thought to be responsible for some of its biological effects wikidoc.orgplos.org.

In aqueous solution, taurolidine reversibly degrades to this compound, hydroxymethylthis compound (N-methylol-taurultam), taurineamide, and formaldehyde tandfonline.com. This reversible degradation establishes the equilibrium between these species.

The active principle of taurolidine is considered to be the N-methylol derivatives of this compound and taurinamide, which react with bacterial components wikidoc.org. The transformation of taurolidine in a biological environment is described theoretically as a two-step process involving the formation of cationic taurolidine followed by a nucleophilic attack, and a concerted mechanism for the further hydrolysis of methylol-taurultam plos.orgresearchgate.net.

While this compound itself contributes to the antimicrobial activity of taurolidine, it is often the labile N-methylol derivatives that are highlighted as the primary reactive species wikipedia.orgnewdrugapprovals.orgwikidoc.org. The equilibrium between taurolidine, this compound, and N-methylol-taurultam in aqueous solution is a dynamic system where the concentrations of each species are interdependent.

The half-life of the terminal elimination phase of this compound in the body is reported to be about 1.5 hours wikipedia.orgnewdrugapprovals.org.

The following table summarizes some key data related to the equilibrium and decomposition:

| Compound | Relationship to this compound | Notes | Source |

| Taurolidine | In equilibrium with this compound | Reversibly degrades to this compound, N-methylol-taurultam, etc. | wikipedia.orgnewdrugapprovals.orgwikidoc.orgtandfonline.comnih.goviiarjournals.org |

| N-methylol-taurultam | In equilibrium with this compound | Formed from Taurolidine hydrolysis; undergoes further hydrolysis | wikipedia.orgnewdrugapprovals.orgwikidoc.orgnih.govtandfonline.com |

| Taurineamide | Decomposition product of this compound | Formed from hydrolysis of this compound/N-methylol-taurultam | wikipedia.orgnewdrugapprovals.orgwikidoc.orgnih.govtandfonline.com |

| Formaldehyde | Decomposition product | Released during degradation of Taurolidine and this compound | tandfonline.com |

| Taurine | End product of metabolism/hydrolysis | Physiological substance | wikipedia.orgnewdrugapprovals.orgwikidoc.orgiiarjournals.org |

This equilibrium and the subsequent decomposition reactions are central to the mechanism of action attributed to taurolidine and its related compounds.

Toxicological Profile and Safety Considerations in Research

In Vitro Cytotoxicity Studies on Non-Cancerous Cells

The cytotoxic effects of taurolidine (B130013), and by extension Taurultam, have been evaluated in several non-cancerous cell lines. Studies show a dose- and time-dependent cytotoxic response. In human peripheral blood mononuclear cells (PBMCs) and granulocytes, taurolidine demonstrated cytotoxicity. After a two-hour exposure, the half-maximal inhibitory concentrations (IC50) were 500 µg/ml for PBMCs and 520 µg/ml for granulocytes. The cytotoxicity in PBMCs increased with longer exposure, as the IC50 value dropped to 40 µg/ml after 24 hours.

In contrast, a 24-hour exposure to taurolidine resulted in a non-significant increase in apoptosis in the non-cancerous mouse fibroblast cell line, NIH-3T3. nih.gov Studies on the human hepatic cell line, HepaRG, revealed that a 24-hour treatment with taurolidine resulted in a median lethal concentration (LC50) of 125 μg/ml. nih.gov Furthermore, for non-adherent HepaRG cells, cell death was observed at a concentration of 100 μg/ml. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of Taurolidine on Non-Cancerous Cells

| Cell Line | Cell Type | Exposure Time | IC50 / LC50 Value |

|---|---|---|---|

| PBMCs | Human Peripheral Blood Mononuclear Cells | 2 hours | 500 µg/ml (IC50) |

| PBMCs | Human Peripheral Blood Mononuclear Cells | 24 hours | 40 µg/ml (IC50) |

| Granulocytes | Human Granulocytes | 2 hours | 520 µg/ml (IC50) |

| HepaRG | Human Hepatic Cells | 24 hours | 125 µg/ml (LC50) |

| NIH-3T3 | Mouse Fibroblasts | 24 hours | Non-significant apoptosis |

Animal Toxicity Studies

Animal studies have been conducted to determine the systemic toxicity of taurolidine. In mice, intraperitoneal (i.p.) administration of taurolidine at doses of 20 mg/mouse/day or higher was associated with significant toxicity, including weight loss and mortality. nih.gov One study identified a maximally tolerated i.p. dose of 15 mg/mouse in C57BL/6 mice. nih.gov

Conversely, a study in rats involving intravenous (i.v.) administration of a 2% or 3% taurolidine solution for seven days found no evidence of organ lesions in the liver or kidneys. nih.gov However, another study in rats demonstrated that short-term, high-dose i.v. treatment with taurolidine did lead to a significant increase in serum levels of glutamate (B1630785) dehydrogenase (GLDH) and aspartate aminotransferase (ASAT) after 24 hours, indicative of liver effects. nih.gov

Interactive Data Table: Summary of Animal Toxicity Findings for Taurolidine

| Species | Route of Administration | Dose | Observation |

|---|---|---|---|

| Mouse | Intraperitoneal (i.p.) | ≥ 20 mg/mouse/day | Significant toxicity (weight loss, mortality) |

| Mouse | Intraperitoneal (i.p.) | 15 mg/mouse | Maximally tolerated dose |

| Rat | Intravenous (i.v.) | 2% and 3% solution for 7 days | No organ lesions detected in liver or kidneys |

| Rat | Intravenous (i.v.) | High-dose (short-term) | Elevated serum liver enzymes (GLDH, ASAT) |

| Rat | Intravenous (i.v.) | Low-dose (short-term) | No hepatotoxicity observed |

Assessment of Potential Organ-Specific Toxicity (e.g., Liver Toxicity)

The potential for organ-specific toxicity, particularly hepatotoxicity, has been a focus of investigation. Research indicates a dose-dependent toxic effect on the liver. nih.gov Short-term, high-dose administration of taurolidine in rats was associated with toxic liver injury, as measured by elevated serum liver enzymes. nih.gov In the same study, low-dose treatment did not produce hepatotoxic effects. nih.gov Furthermore, long-term daily high-dose intraperitoneal treatment in mice over 25 days resulted in hepatotoxicity, characterized by histological changes and altered serum liver enzymes. nih.gov

In vitro models support these findings. Taurolidine treatment of HepaRG liver cells led to the disruption of cell adherence and induced cell death. nih.gov In a hepatic organoid model, high-dose application of taurolidine resulted in elevated liver enzymes and increased secretion of the inflammatory cytokine IL-6. nih.gov In contrast, a separate study in rats receiving intravenous treatment with up to 3% taurolidine for seven days found no impairment of liver tissue. nih.gov

Metabolite-Related Toxicity (e.g., Formaldehyde)

This compound is an intermediate metabolite in the breakdown of taurolidine. The metabolic pathway of taurolidine proceeds through this compound and methylol-taurinamide, ultimately yielding taurine (B1682933), carbon dioxide, and water, which are endogenous substances. nih.gov The biological activity of taurolidine is attributed to the release of active methylol (hydroxymethyl) groups during its hydrolysis. This process involves the liberation of formaldehyde (B43269). nih.gov

Formaldehyde itself is known to be cytotoxic at high concentrations, capable of causing irritation and necrosis by reacting with cellular components like proteins and DNA. nih.gov However, the formaldehyde released during the metabolism of taurolidine is part of a rapid breakdown process into non-toxic endogenous compounds. nih.gov Therefore, toxic effects from the metabolites of taurolidine are generally not expected. nih.gov The body metabolizes the released formaldehyde into formic acid, which is then excreted.

Future Directions and Research Gaps in Taurultam Studies

Elucidation of Unclear Mechanisms of Action

While it is understood that Taurultam is an active metabolite of Taurolidine (B130013), the precise molecular interactions that underpin its therapeutic effects remain partially unresolved. Taurolidine is known to hydrolyze and metabolize into active forms, including this compound and subsequently methylol-taurinamide. wikipedia.orgdrugbank.com These N-methylol derivatives are believed to be the primary active species responsible for the antimicrobial effects. wikipedia.org The proposed mechanism involves a chemical reaction with bacterial cell walls, leading to irreversible damage and lysis. wikipedia.orgbmj.com A diagram illustrating the hydrolysis of this compound to methylol-taurineamide highlights a key step in its bioactivity. researchgate.net

However, a significant research gap exists in fully mapping the downstream intracellular pathways affected by this compound in bacteria, viruses, and cancer cells. For instance, while this compound demonstrates potent antiviral activity against SARS-CoV-2 and influenza viruses, the exact viral or host cell targets it modulates to achieve this are not fully characterized. medchemexpress.com In its antineoplastic capacity, it is suggested that this compound may share Taurolidine's ability to induce apoptosis, but the specific signaling cascades involved require more detailed investigation. mdpi.comnih.gov Future research must focus on identifying the specific molecular binding sites and the subsequent cascade of events to fully comprehend its multimodal efficacy.

Development of Novel this compound Derivatives for Enhanced Efficacy

A notable gap in the current body of research is the limited exploration into the synthesis of novel this compound derivatives. The development of derivatives is a common and effective strategy in medicinal chemistry to enhance potency, improve pharmacokinetic profiles, and reduce toxicity. Studies on other antimicrobial agents, such as pleuromutilins and thymol, have successfully produced novel derivatives with significantly improved antibacterial activity and optimized properties like water solubility. nih.govnih.govfigshare.com For example, the synthesis of new purine (B94841) derivatives has led to compounds with excellent antifungal activity or notable antibacterial effects against resistant strains like MRSA. researchgate.net

This approach has not yet been systematically applied to this compound. Future research should prioritize the design and synthesis of new this compound analogues. By modifying its chemical structure, it may be possible to create derivatives with enhanced affinity for their biological targets, greater stability, or a broader spectrum of activity. Such studies could lead to second-generation compounds with superior therapeutic indices for antimicrobial, antiviral, or antineoplastic applications.

Advanced Preclinical Models for Therapeutic Efficacy

The preclinical evaluation of this compound has primarily utilized standard in vitro cell lines (such as Vero-E6, Huh7, and 293T-ACE2) and conventional mouse infection models. medchemexpress.com While these models have been crucial in demonstrating this compound's potent antiviral effects against various SARS-CoV-2 and influenza virus variants, they have limitations. medchemexpress.com Traditional two-dimensional cell cultures and animal models often fail to fully replicate the complex microenvironment of human diseases, which can affect a drug's efficacy. researchgate.netrsc.org

A critical future direction is the use of advanced preclinical models to assess this compound's therapeutic potential more accurately. These models include:

3D Tumor Organoids and Spheroids: These systems better mimic the spatial architecture and cell-cell interactions of solid tumors. rsc.org

Humanized Mouse Models: These models, which incorporate human cells or tissues, can provide more relevant insights into drug efficacy and immune system interactions, which is crucial for both oncology and virology. nih.govnih.gov

Organ-on-a-Chip Technology: These microfluidic devices can simulate the physiology of human organs, allowing for more precise studies of drug activity and toxicity in a human-like context. researchgate.netrsc.org

Employing these sophisticated models will help bridge the gap between preclinical findings and clinical outcomes, providing more predictive data on how this compound will perform in human patients.

Exploration of Combination Therapies

Preliminary evidence strongly suggests that this compound and its parent compound, Taurolidine, are excellent candidates for combination therapies. Research has shown that this compound is effective in treating mixed infections of influenza A and SARS-CoV-2 in vitro, highlighting its potential as a broad-spectrum antiviral that could simplify treatment regimens. medchemexpress.com

Furthermore, studies involving Taurolidine have demonstrated synergistic effects when combined with other agents:

Anticancer Therapy: Taurolidine combined with heparin significantly reduced intraperitoneal tumor growth in rat models of colon cancer. nih.gov The combination of chemotherapeutic drugs with other agents has been shown to improve therapeutic outcomes significantly. rsc.org

Antimicrobial Catheter Locks: A combination of Taurolidine, citrate, and heparin is used as a highly effective catheter lock solution, reducing the need for thrombolysis while preventing bacteremia. nih.gov

A significant research gap is the systematic evaluation of this compound in combination with standard-of-care antibiotics, antivirals, and chemotherapeutic agents. Future studies should be designed to identify synergistic interactions that could enhance efficacy, overcome drug resistance, and allow for lower doses of conventional drugs, thereby reducing toxicity. mdpi.comnih.govnih.gov

Table 1: Investigated Combination Therapies Involving Taurolidine

| Combination Agent | Therapeutic Area | Observed Effect | Reference |

|---|---|---|---|

| Heparin | Anticancer (Colon) | Significantly reduced intraperitoneal tumor growth in rat models. | nih.gov |

| Citrate | Antimicrobial | Significantly reduced rates of central line-associated bloodstream infections. | nih.gov |

| Citrate and Heparin | Antimicrobial | Reduces the need for thrombolysis while maintaining anti-bacteremia efficacy. | nih.gov |

Long-Term Effects and Resistance Development in Antimicrobial Applications

A key advantage of Taurolidine and its metabolites is the exceptionally low rate of bacterial resistance development. mdpi.com Its mechanism, which involves a chemical reaction with bacterial cell walls, resembles that of a disinfectant rather than a traditional antibiotic, making the evolution of resistance a rare event. nih.gov In-vitro studies designed to induce resistance in periodontitis-associated bacteria found that after 50 passages with subinhibitory concentrations of Taurolidine, resistance development was rare compared to the antibiotic minocycline (B592863). nih.govnih.gov Only one strain of P. gingivalis showed an increased minimum inhibitory concentration (MIC), which was potentially linked to an efflux pump mechanism. nih.gov

Despite these promising findings, a research gap remains concerning the long-term, widespread use of this compound. It is crucial to conduct continuous, long-term surveillance and further mechanistic studies to understand any potential for resistance. While currently considered unlikely, the possibility of resistance, perhaps via mechanisms like efflux pumps, cannot be entirely dismissed and warrants proactive investigation to preserve this compound's long-term viability as an antimicrobial agent. nih.gov The global threat of antimicrobial resistance, which is projected to cause millions of deaths annually by 2050, underscores the importance of developing and stewarding antimicrobials to which resistance is unlikely to develop. wikipedia.org

Comprehensive Clinical Investigation in Antiviral and Antineoplastic Contexts

While preclinical data are robust, a major gap exists in the clinical investigation of this compound as a standalone therapeutic agent. Most clinical trials have focused on the parent compound, Taurolidine, primarily as a catheter lock solution or as an adjunct in cancer therapy. bmj.comnih.govnih.gov For instance, clinical trials have evaluated Taurolidine in patients with glioblastoma and ovarian cancer. wikipedia.org Recently, a combination of Taurolidine and heparin received FDA approval as a catheter lock solution to prevent bloodstream infections in hemodialysis patients. drugbank.com

However, dedicated clinical trials for this compound itself are lacking. Given its demonstrated potent in vitro and in vivo antiviral activity against multiple respiratory viruses, comprehensive clinical investigations are urgently needed to validate its efficacy and safety in patients with influenza or SARS-CoV-2. medchemexpress.com Similarly, its antineoplastic properties warrant formal clinical trials to evaluate it as a potential systemic treatment for various cancers. Future research must bridge this gap to translate the promising preclinical results of this compound into approved clinical applications. mdpi.com

Table 2: Preclinical Efficacy of this compound/Taurolidine

| Compound | Therapeutic Area | Model | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Antiviral | Mouse infection models (SARS-CoV-2, Influenza) | Significantly reduced viral loads, increased survival, and improved lung injury. | medchemexpress.com |

| Taurolidine | Antineoplastic | Mouse xenograft models (Neuroblastoma) | Decreased tumor growth and improved survival. | nih.gov |

| Taurolidine | Antineoplastic | Rat models (Colon Cancer) | Intraperitoneal application significantly reduced local tumor growth. | nih.gov |

Targeted Drug Delivery Systems for this compound

Currently, there is no published research on the development of targeted drug delivery systems specifically for this compound. This represents a significant and untapped area for future investigation. Targeted delivery systems, such as nanoparticles, liposomes, and polymeric micelles, are designed to increase the concentration of a drug at the site of disease, thereby enhancing efficacy and minimizing systemic toxicity. mdpi.commdpi.com

Developing such systems for this compound could offer substantial benefits:

In Oncology: Encapsulating this compound in nanoparticles could exploit the enhanced permeability and retention (EPR) effect of tumors for passive targeting or be conjugated with ligands (like antibodies or peptides) for active targeting of cancer cells. drugbank.com This would be particularly valuable for improving its therapeutic index as a systemic anticancer agent.